![molecular formula C10H15N3 B1317813 1-(2-Methylpyridin-4-yl)piperazine CAS No. 98010-38-9](/img/structure/B1317813.png)
1-(2-Methylpyridin-4-yl)piperazine
Overview
Description
1-(2-Methylpyridin-4-yl)piperazine, also known as MPP, is an organic compound that has been studied for its potential medicinal properties. MPP is a cyclic amine with a piperazine ring, and is a derivative of pyridine. It is a colorless solid with a molecular weight of 180.24 g/mol. It is an important intermediate in the synthesis of pharmaceuticals, and has been used in the synthesis of a variety of drugs, such as bupropion, mirtazapine, and nefazodone.
Scientific Research Applications
Air Quality Monitoring
Similar compounds are used as reagents for the determination of isocyanates in air, which are important for monitoring air quality and occupational exposure .
Fluorometric Analysis
They may also be employed in fluorometric methods for detecting airborne diisocyanates, contributing to environmental and safety monitoring .
Mechanism of Action
Target of Action
1-(2-Methylpyridin-4-yl)piperazine is a chemical compound and a derivative of pyridinylpiperazine Some derivatives of pyridinylpiperazine are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If we consider the action of its related compounds, it may interact with its targets (potentially α2-adrenergic receptors) and cause changes in cellular signaling .
Biochemical Pathways
If it acts as an antagonist at α2-adrenergic receptors like its related compounds, it could potentially affect pathways related to neurotransmission and cardiovascular function .
Result of Action
If it acts as an antagonist at α2-adrenergic receptors, it could potentially modulate neurotransmission and cardiovascular function .
properties
IUPAC Name |
1-(2-methylpyridin-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQSNSVDULSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587921 | |
Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-yl)piperazine | |
CAS RN |
98010-38-9 | |
Record name | 1-(2-Methylpyridin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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